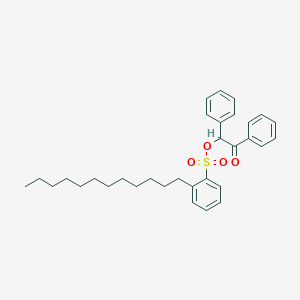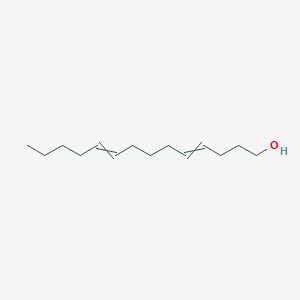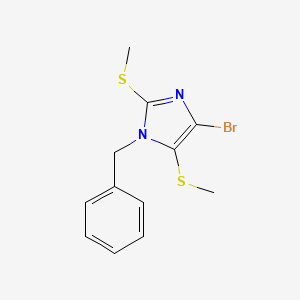
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a bromine atom, and two methylsulfanyl groups attached to an imidazole ring
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor imidazole compound followed by the introduction of methylsulfanyl groups through nucleophilic substitution reactions. The benzyl group is often introduced via a benzylation reaction using benzyl halides under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include bases, acids, and specific catalysts to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole exerts its effects is largely dependent on its interactions with molecular targets. The presence of the bromine atom and methylsulfanyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biological molecules. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-imidazole can be compared with other similar compounds, such as:
1-Benzyl-4-chloro-2,5-bis(methylsulfanyl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-4-bromo-2,5-bis(ethylsulfanyl)-1H-imidazole: Similar structure but with ethylsulfanyl groups instead of methylsulfanyl.
1-Benzyl-4-bromo-2,5-bis(methylsulfanyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring. The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
106848-39-9 |
|---|---|
Molekularformel |
C12H13BrN2S2 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
1-benzyl-4-bromo-2,5-bis(methylsulfanyl)imidazole |
InChI |
InChI=1S/C12H13BrN2S2/c1-16-11-10(13)14-12(17-2)15(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
QCXHRQZUMSONSS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(N=C(N1CC2=CC=CC=C2)SC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


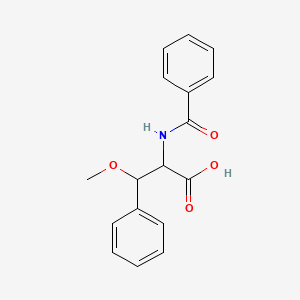
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
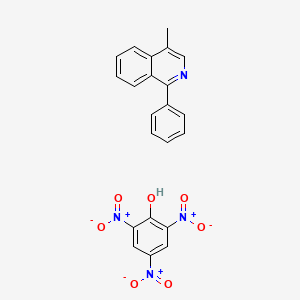

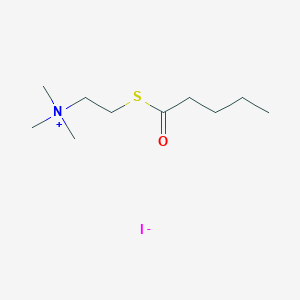
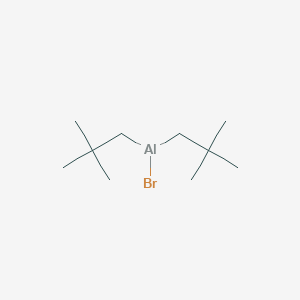
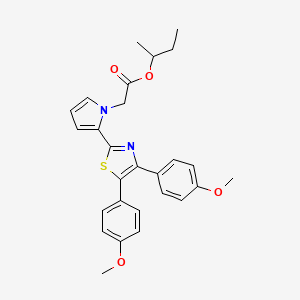
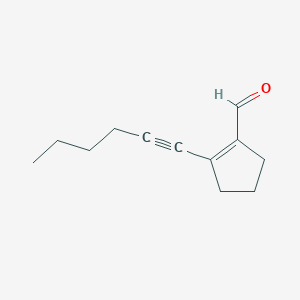

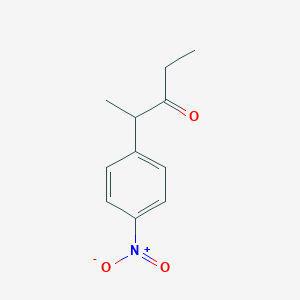
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
